4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine

CAS No.: 338418-25-0

Cat. No.: VC6717473

Molecular Formula: C13H8F3N3S

Molecular Weight: 295.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338418-25-0 |

|---|---|

| Molecular Formula | C13H8F3N3S |

| Molecular Weight | 295.28 |

| IUPAC Name | 4-prop-2-ynylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C13H8F3N3S/c1-2-7-20-11-8-10(13(14,15)16)18-12(19-11)9-5-3-4-6-17-9/h1,3-6,8H,7H2 |

| Standard InChI Key | GNKYIDPPIHIAHS-UHFFFAOYSA-N |

| SMILES | C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

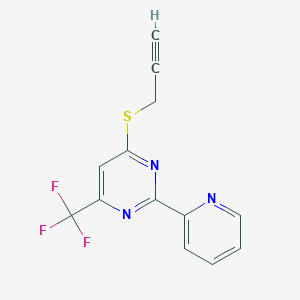

4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (CAS No. 338418-25-0) has the molecular formula C₁₃H₈F₃N₃S and a molecular weight of 295.28 g/mol . Its IUPAC name, 4-prop-2-yn-1-ylsulfanyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, reflects the positions of its substituents:

-

A 2-propynylsulfanyl group (-S-C≡CH) at the pyrimidine’s 4-position.

-

A 2-pyridinyl ring at the 2-position.

The compound’s SMILES notation, C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2, encodes its connectivity and stereoelectronic features .

Structural Characterization

The compound’s 3D conformation reveals a planar pyrimidine core with orthogonal substituents, as depicted in PubChem’s interactive model . The trifluoromethyl group adopts a tetrahedral geometry, while the 2-propynylsulfanyl chain introduces steric bulk and potential for π-π stacking via the pyridinyl ring.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 338418-25-0 | |

| Molecular Formula | C₁₃H₈F₃N₃S | |

| Molecular Weight | 295.28 g/mol | |

| InChI Key | GNKYIDPPIHIAHS-UHFFFAOYSA-N | |

| ChEMBL ID | CHEMBL1579163 |

Synthesis and Physicochemical Properties

Physicochemical Profiling

The compound’s properties are shaped by its functional groups:

-

Lipophilicity: The trifluoromethyl group enhances hydrophobicity (clogP ≈ 2.8 predicted).

-

Acid/Base Behavior: The pyridinyl nitrogen (pKa ~4.5) confers weak basicity, while the sulfanyl group may act as a weak acid (pKa ~10) .

-

Solubility: Limited aqueous solubility (<1 mg/mL predicted) due to aromatic stacking and hydrophobic -CF₃ .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | 2.8 | XLogP3 |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Polar Surface Area | 72.6 Ų | PubChem |

Biological Activity and Mechanism

Table 3: Comparative Kinase Inhibition Data

| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) | Kinase Hits (1 μM) |

|---|---|---|---|---|

| IKK16 | 172 | 11 | 552 ± 37 | 41 |

| 23e | 97 | 8 | 1400 ± 13 | 64 |

| Subject | Not reported | Not reported | Not reported | Not reported |

Applications in Drug Discovery and Beyond

Medicinal Chemistry

The compound’s scaffold is a candidate for:

-

Antimalarial agents: Targeting PfGSK3/PfPK6 to circumvent artemisinin resistance .

-

Anticancer therapies: Kinase inhibition (e.g., VEGFR-2) for antiangiogenic effects.

Agrochemical Development

Pyrimidine derivatives are explored as herbicides and insecticides. The trifluoromethyl group may enhance metabolic stability in plant systems.

Materials Science

The -CF₃ group’s electron-withdrawing properties could make this compound useful in organic semiconductors or liquid crystals.

Future Research Directions

-

Synthetic Optimization: Improve yield and purity via flow chemistry or microwave-assisted synthesis.

-

Selectivity Enhancement: Modular substitutions (e.g., replacing 2-propynylsulfanyl with bulkier groups) to reduce kinase promiscuity .

-

In Vivo Studies: Evaluate bioavailability and efficacy in murine malaria models.

-

Computational Modeling: Molecular dynamics simulations to predict binding modes with PfGSK3/PfPK6.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume